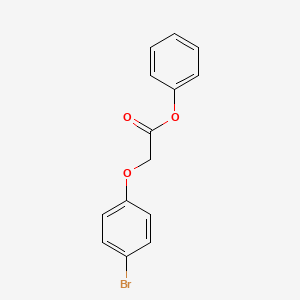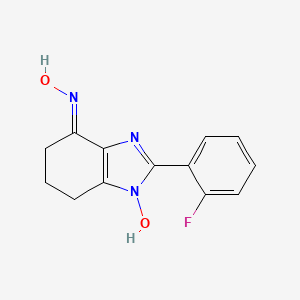![molecular formula C18H29N7O B5550473 1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C18H29N7O and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.24335857 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine Receptor Ligands
Compounds with structural features similar to "1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine" have been studied for their affinity and selectivity towards dopamine receptors, particularly the D4 subtype. These studies highlight the significance of structural modifications in enhancing receptor affinity and selectivity, providing a foundation for the development of therapeutic agents targeting neurological disorders associated with dopamine dysregulation (Rowley et al., 1997).
Antimicrobial Activity
Research into pyrazole and triazine derivatives, which share a core structure with the compound , reveals their potential as antimicrobial agents. These studies demonstrate the synthesis and evaluation of these derivatives against various microorganisms, suggesting their application in addressing drug-resistant infections (Sharma et al., 2017).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial efficacy and biofilm inhibition activities. These findings underscore the potential of such compounds in the development of new antibacterial agents capable of targeting resistant strains and biofilm-associated infections (Mekky & Sanad, 2020).
Antitumor Agents
The synthesis of pyrazolylpyridines and related heterocyclic compounds has been explored for their anticancer properties. Research indicates that some of these compounds exhibit high activity against specific cancer cell lines, highlighting their potential in cancer therapy (Abdallah et al., 2017).
Properties
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(3-methylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N7O/c1-5-25-16(12-22(3)4)19-20-18(25)15-7-9-23(10-8-15)17(26)13-24-11-6-14(2)21-24/h6,11,15H,5,7-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSOMIRFYHQJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)CN3C=CC(=N3)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)
![[(4-Chloro-3-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B5550437.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)
![N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![2-HYDROXY-N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5550465.png)
![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)
![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
